1-(2,4-dichlorophenyl)-N-ethylmethanesulfonamide
Description
1-(2,4-Dichlorophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a 2,4-dichlorophenyl group attached to a methanesulfonamide backbone, with an ethyl substituent on the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the dichlorophenyl moiety and polar sulfonamide functionality. Its synthesis likely involves sulfonylation of a 2,4-dichlorobenzyl precursor, followed by N-ethylation .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-12-15(13,14)6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPCTVAWVMLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2,4-dichloroaniline with ethylmethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
1-(2,4-dichlorophenyl)-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-ethylmethanesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]methanesulfonamide
Tolylfluanid and Dichlofluanid
- Structures: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) and dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) feature fluorinated and dimethylamino-sulfonamide groups.
- Key Differences: The fluorine atoms and dimethylamino groups enhance pesticidal activity by increasing electrophilicity and stability.
- Applications : Broad-spectrum fungicides and marine antifouling agents .
Functional Analogues with Dichlorophenyl Moieties
Sodium 2-{[1-(2,4-Dichlorophenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic Acid (Compound IV in )
- Structure : A Schiff base sulfonic acid derivative with a 2,4-dichlorophenyl group.
- Key Differences : The sulfonic acid group (vs. sulfonamide) increases water solubility but reduces cell membrane penetration.
- Activity : Exhibits antimicrobial effects against Klebsiella pneumoniae (MIC = 0.125 mg/mL) and Staphylococcus aureus (MIC = 0.180 mg/mL) .
Chlorfenvinfos (Organophosphate Insecticide)
- Structure : Diethyl 1-(2,4-dichlorophenyl)-2-chlorovinyl phosphate.
- Key Differences : Phosphate ester backbone (vs. sulfonamide) confers irreversible acetylcholinesterase inhibition.
- Applications : Used in veterinary and agricultural pest control .
Comparative Data Table
Key Research Findings
Role of Chlorine Substituents: The 2,4-dichlorophenyl group enhances lipophilicity and target binding in antimicrobial and pesticidal compounds, as seen in both sulfonamides () and organophosphates ().
Sulfonamide vs. Sulfonic Acid : Sulfonamides (e.g., tolylfluanid) generally exhibit better membrane permeability than sulfonic acid derivatives (e.g., Compound IV), which are more water-soluble but less bioavailable .
N-Substituent Effects: Ethyl groups (target compound) provide moderate hydrophobicity, while dimethylaminoethyl () or fluorinated groups () enhance solubility or pesticidal activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
